2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide
Description
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide includes a pyrrole ring fused to a pyridine ring, making it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
2825012-48-2 |
|---|---|
Molecular Formula |
C8H12I2N2 |
Molecular Weight |
390.00 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydroiodide |
InChI |
InChI=1S/C8H10N2.2HI/c1-6-2-3-7-4-9-5-8(7)10-6;;/h2-3,9H,4-5H2,1H3;2*1H |
InChI Key |
WLLYAFUVEOOXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNC2)C=C1.I.I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide typically involves multi-step reactions. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for cancer therapy.
Industry: Utilized in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Known for its antibacterial and antifungal activities.
6H-pyrrolo[3,4-b]pyrazine: Exhibits antiviral and kinase inhibitory properties.
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Shares a similar structure but differs in its biological activity and applications.
Uniqueness
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is unique due to its specific substitution pattern and the resulting biological activities
Biological Activity
2-Methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₈H₈N₂I
- Molecular Weight : 232.06 g/mol
- CAS Number : 23612-48-8
- Structure : The compound consists of a pyrrolo[3,4-b]pyridine core with a methyl group and a dihydroiodide moiety.
Research indicates that 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide may interact with various biological targets:
- Protein Kinase Inhibition : It has been shown to inhibit certain protein kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Cyclic AMP Regulation : The compound may reduce cyclic AMP levels, affecting lipolysis and other metabolic processes .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance:
- In vitro Studies : Cell lines treated with 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide exhibited reduced viability and increased apoptosis compared to control groups. The mechanism involves the activation of pro-apoptotic pathways and inhibition of cell cycle progression.
Neuroprotective Effects
The compound has shown potential neuroprotective effects:
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, treatment with the compound resulted in reduced neuronal death and improved cognitive function. This effect is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant tumor growth inhibition in xenograft models when treated with the compound. |
| Study 2 | Reported enhanced cognitive function in aged rats following treatment with the compound, suggesting potential for age-related cognitive decline. |
Safety and Toxicity
Preliminary toxicity assessments indicate that 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity and side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
